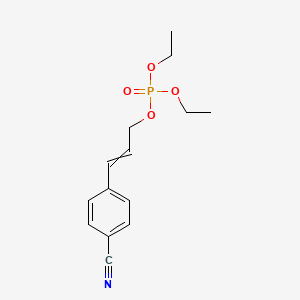
N-Isoquinolin-6-yl-N~2~-(3-phenoxyphenyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Isoquinolin-6-yl-N~2~-(3-phenoxyphenyl)glycinamide is a chemical compound with the molecular formula C23H19N3O2 and a molecular weight of 369.42 g/mol This compound is known for its unique structure, which includes an isoquinoline moiety and a phenoxyphenyl group attached to a glycinamide backbone
准备方法
The synthesis of N-Isoquinolin-6-yl-N~2~-(3-phenoxyphenyl)glycinamide typically involves the reaction of isoquinoline derivatives with phenoxyphenyl amines under specific conditions. One common synthetic route includes the use of N-(isoquinolin-6-yl)-2-((3-phenoxyphenyl)amino)acetamide as an intermediate . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
化学反应分析
N-Isoquinolin-6-yl-N~2~-(3-phenoxyphenyl)glycinamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
N-Isoquinolin-6-yl-N~2~-(3-phenoxyphenyl)glycinamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-Isoquinolin-6-yl-N~2~-(3-phenoxyphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
N-Isoquinolin-6-yl-N~2~-(3-phenoxyphenyl)glycinamide can be compared with other similar compounds, such as:
- N-Isoquinolin-6-yl-N~2~-(3-sulfamoylphenyl)glycinamide
- N-Isoquinolin-6-yl-N~2~-[3-(methylsulfanyl)phenyl]glycinamide
These compounds share a similar isoquinoline and glycinamide backbone but differ in the substituents attached to the phenyl ring. The uniqueness of this compound lies in its phenoxyphenyl group, which imparts distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
920513-38-8 |
|---|---|
分子式 |
C23H19N3O2 |
分子量 |
369.4 g/mol |
IUPAC 名称 |
N-isoquinolin-6-yl-2-(3-phenoxyanilino)acetamide |
InChI |
InChI=1S/C23H19N3O2/c27-23(26-20-10-9-18-15-24-12-11-17(18)13-20)16-25-19-5-4-8-22(14-19)28-21-6-2-1-3-7-21/h1-15,25H,16H2,(H,26,27) |
InChI 键 |
AECZEBLDWMXATO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)NCC(=O)NC3=CC4=C(C=C3)C=NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-5-[(5-chloropyridin-3-yl)oxy]pyridine](/img/structure/B12613738.png)
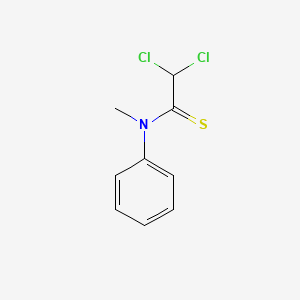
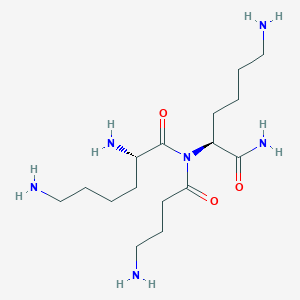
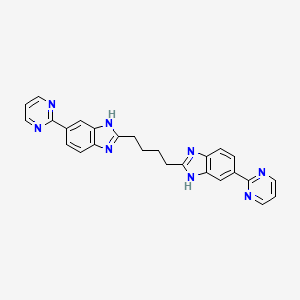
![2',4'-Dimethoxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12613752.png)
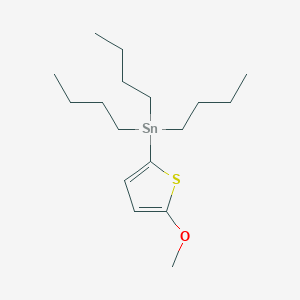
![2-[4-(4-Iodophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B12613763.png)
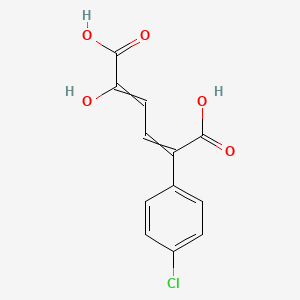
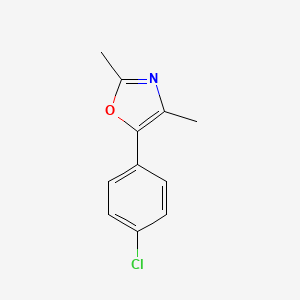
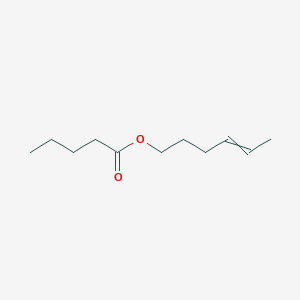
![4-[(3-Methoxyphenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B12613802.png)
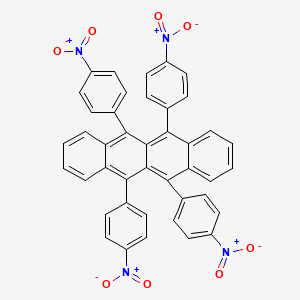
![3-Methyl-6-[3-(trimethylsilyl)propoxy]hex-1-YN-3-OL](/img/structure/B12613827.png)
